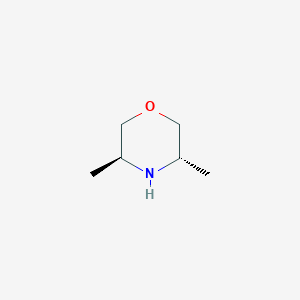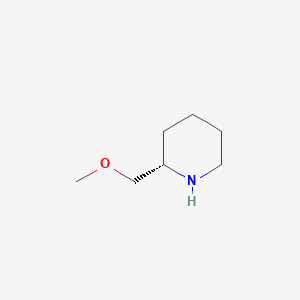
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide, also known as MNPA, is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has shown potential as a therapeutic agent due to its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been shown to modulate the expression of certain genes and proteins that are involved in these processes.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to exhibit antioxidant properties and to protect against oxidative stress-induced damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to easily penetrate cell membranes. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide, including further studies on its mechanism of action, optimization of its synthesis and purification methods, and development of more effective formulations for drug delivery. Additionally, this compound could be investigated for its potential as a therapeutic agent in other areas of research, such as infectious diseases and metabolic disorders.
Synthesemethoden
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide can be synthesized through a multi-step reaction process that involves the condensation of 5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid with ethyl chloroacetate, followed by hydrolysis and decarboxylation. The resulting product is then purified through recrystallization to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-4-nitro-1H-pyrazol-3-yl)acetamide has been extensively studied for its potential as a therapeutic agent in various fields of research, including cancer, inflammation, and neurodegenerative diseases. It has been shown to exhibit cytotoxic effects on cancer cells and anti-inflammatory properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
199340-94-8 |
|---|---|
Molekularformel |
C6H8N4O3 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
N-(5-methyl-4-nitro-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8N4O3/c1-3-5(10(12)13)6(9-8-3)7-4(2)11/h1-2H3,(H2,7,8,9,11) |
InChI-Schlüssel |
VAMFAOUBRMINQR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1)NC(=O)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C(=NN1)NC(=O)C)[N+](=O)[O-] |
Synonyme |
Acetamide, N-(5-methyl-4-nitro-1H-pyrazol-3-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)

![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B169809.png)

![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)







![7-Methyl-1,2-dihydropyrazolo[3,4-f]quinolin-9-one](/img/structure/B169840.png)